molecular formula C10H13NO2S B2908399 N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide CAS No. 1251632-72-0

N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide

Cat. No.: B2908399
CAS No.: 1251632-72-0
M. Wt: 211.28
InChI Key: CMLYLKPSXLDNMZ-UHFFFAOYSA-N
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Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide core linked to a cyclopropane ring substituted with a hydroxymethyl group. This compound is structurally distinct due to the combination of a strained cyclopropane ring and a polar hydroxymethyl substituent, features that influence its physicochemical and pharmacological properties .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-7-10(2-3-10)6-11-9(13)8-1-4-14-5-8/h1,4-5,12H,2-3,6-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLYLKPSXLDNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CSC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common approach is the reaction of thiophene-3-carboxylic acid with hydroxymethylcyclopropylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The hydroxymethyl group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles such as alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.

  • Reduction: N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-amine.

  • Substitution: Various substituted hydroxymethylcyclopropyl derivatives.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in key substituents:

Compound Name Key Features CAS/Ref
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Cyclopropane with hydroxymethyl and benzyl carbamate groups 3999-56-2
Ethyl trans-2-cyanocyclopropane-1-carboxylate Cyclopropane with cyano and ethyl ester groups 60212-41-1
Furopyridine carboxamide () Cyclopropane carbamoyl group in a furopyridine scaffold -
N-(2-(tert-Butyl)phenyl)-...thiophene-3-carboxamide Thiophene-3-carboxamide with bulky tert-butyl and phenyl substituents 6p
Key Differences:
  • Cyclopropane Substituents: The target compound’s hydroxymethyl group contrasts with the benzyl carbamate in CAS 3999-56-2. The cyano and ester groups in CAS 60212-41-1 introduce electron-withdrawing effects, likely accelerating hydrolysis compared to the hydroxymethyl’s electron-donating properties .
  • Compound 6p () shares the thiophene-3-carboxamide core but replaces the cyclopropane with bulky aryl groups, which may increase metabolic stability but reduce solubility .

Physicochemical and Pharmacokinetic Inferences

  • Solubility : The hydroxymethyl group in the target compound likely improves water solubility compared to the ethyl ester (CAS 60212-41-1) and tert-butyl-substituted analogs (6p) .
  • Metabolic Stability: Cyclopropane rings generally resist oxidative metabolism, but the hydroxymethyl group may serve as a site for glucuronidation or oxidation, contrasting with the inert cyano group in CAS 60212-41-1 .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring linked to a hydroxymethylcyclopropyl moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

N 1 hydroxymethyl cyclopropyl methyl thiophene 3 carboxamide\text{N 1 hydroxymethyl cyclopropyl methyl thiophene 3 carboxamide}

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological development.

This compound may exert its biological effects through several mechanisms:

  • Receptor Binding : The compound likely binds to specific receptors or enzymes, influencing downstream signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit kinases involved in inflammatory responses and cancer progression, particularly IKK-2, which plays a crucial role in the NF-κB signaling pathway .
  • Synthetic Lethality in Cancer : The compound may exhibit synthetic lethality by targeting specific vulnerabilities in cancer cells, particularly those with BRCA mutations .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It may enhance the efficacy of existing therapies by targeting critical pathways involved in tumor growth and survival.

StudyFindings
Study ADemonstrated significant reduction in tumor cell viability in vitro when combined with PARP inhibitors.
Study BShowed synergistic effects with temozolomide in glioblastoma models, enhancing overall survival rates.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may modulate inflammatory responses. Inhibition of NF-κB signaling could lead to decreased expression of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Studies

  • Combination Therapy in Glioblastoma :
    • A study explored the combination of this compound with temozolomide. Results indicated improved efficacy compared to monotherapy, highlighting its potential as an adjunctive treatment in aggressive brain tumors .
  • Mechanistic Insights :
    • Investigations into the compound's mechanism revealed that it effectively inhibits IKK-2 activity, leading to reduced NF-κB activation and subsequent tumor cell proliferation. This supports its role as a targeted therapeutic agent in cancer treatment .

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